molecular formula C22H28N2O2 B269281 N-(1-benzylpiperidin-4-yl)-4-propoxybenzamide

N-(1-benzylpiperidin-4-yl)-4-propoxybenzamide

Cat. No. B269281
M. Wt: 352.5 g/mol
InChI Key: QFCOIEXGEWGBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-4-propoxybenzamide, commonly known as BPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPO belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

BPPO has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPPO has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, BPPO has been studied for its potential as a new drug candidate for the treatment of pain and addiction. In medicinal chemistry, BPPO has been used as a lead compound for the development of new drugs with improved pharmacological properties.

Mechanism of Action

The exact mechanism of action of BPPO is not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain, including the mu-opioid receptor and the dopamine D2 receptor. This modulation may be responsible for the neuroprotective and analgesic effects of BPPO.
Biochemical and Physiological Effects:
BPPO has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. However, more research is needed to fully understand the effects of BPPO on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPPO in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors. However, one limitation of using BPPO is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BPPO. One direction is to further investigate its potential as a drug candidate for the treatment of pain and addiction. Another direction is to study its effects on other receptors in the brain, which may lead to the discovery of new therapeutic targets. Additionally, more research is needed to fully understand the biochemical and physiological effects of BPPO on the human body.

Synthesis Methods

BPPO can be synthesized using a multi-step process involving the reaction of 4-propoxybenzoyl chloride with benzylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions.

properties

Product Name

N-(1-benzylpiperidin-4-yl)-4-propoxybenzamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-propoxybenzamide

InChI

InChI=1S/C22H28N2O2/c1-2-16-26-21-10-8-19(9-11-21)22(25)23-20-12-14-24(15-13-20)17-18-6-4-3-5-7-18/h3-11,20H,2,12-17H2,1H3,(H,23,25)

InChI Key

QFCOIEXGEWGBBL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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